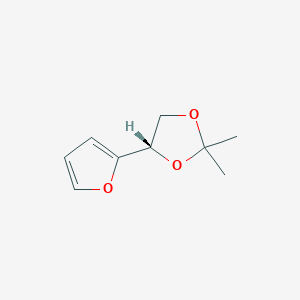
(4S)-4-(furan-2-yl)-2,2-dimethyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-4-(furan-2-yl)-2,2-dimethyl-1,3-dioxolane: is an organic compound characterized by a furan ring attached to a dioxolane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-(furan-2-yl)-2,2-dimethyl-1,3-dioxolane typically involves the reaction of furan derivatives with dioxolane precursors under specific conditions. One common method includes the use of acid catalysts to facilitate the formation of the dioxolane ring. The reaction conditions often require controlled temperatures and pH levels to ensure the desired stereochemistry of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to optimized conditions for maximum yield. The process may also include purification steps such as distillation or chromatography to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: (4S)-4-(furan-2-yl)-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Furanones and other oxygenated compounds.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or alkylated furan derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (4S)-4-(furan-2-yl)-2,2-dimethyl-1,3-dioxolane is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving furan derivatives.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism by which (4S)-4-(furan-2-yl)-2,2-dimethyl-1,3-dioxolane exerts its effects involves interactions with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the dioxolane moiety can form hydrogen bonds with biological molecules. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
(4S)-4-(furan-2-yl)-2,2-dimethyl-1,3-dioxolane: shares similarities with other furan-containing compounds such as furan-2-carboxaldehyde and furan-2-ylmethanol.
Tetrahydrofuran derivatives: also exhibit similar chemical properties due to the presence of the furan ring.
Propiedades
Número CAS |
63802-94-8 |
|---|---|
Fórmula molecular |
C9H12O3 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
(4S)-4-(furan-2-yl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H12O3/c1-9(2)11-6-8(12-9)7-4-3-5-10-7/h3-5,8H,6H2,1-2H3/t8-/m0/s1 |
Clave InChI |
ORPOYSWGYYEGGC-QMMMGPOBSA-N |
SMILES isomérico |
CC1(OC[C@H](O1)C2=CC=CO2)C |
SMILES canónico |
CC1(OCC(O1)C2=CC=CO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


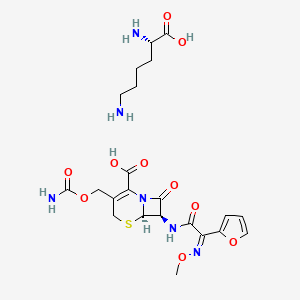
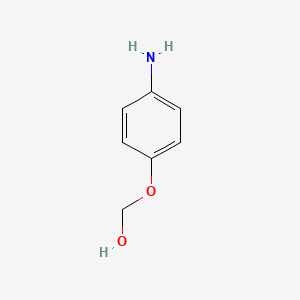
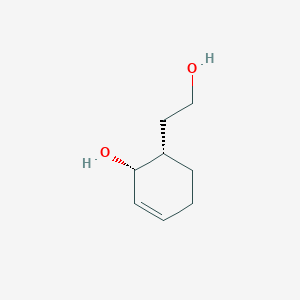
![4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14496348.png)
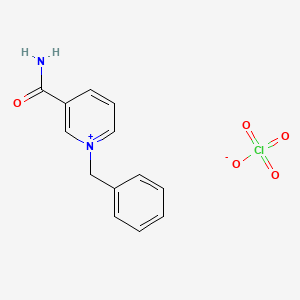
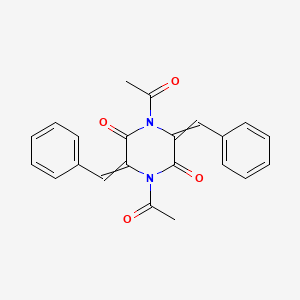
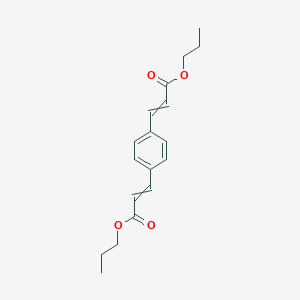
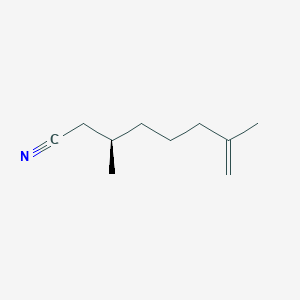
![Methyl {[(benzyloxy)carbonyl]amino}(chloro)acetate](/img/structure/B14496385.png)
![(Naphthalen-1-yl)bis[(propan-2-yl)oxy]silyl](/img/structure/B14496388.png)
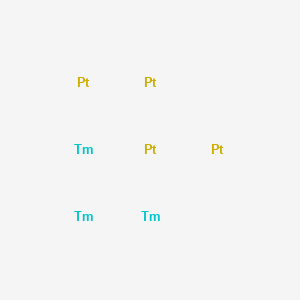
![3-Penten-2-one, 4-[(2,3,6-trimethyl-1H-indol-5-yl)amino]-](/img/structure/B14496395.png)
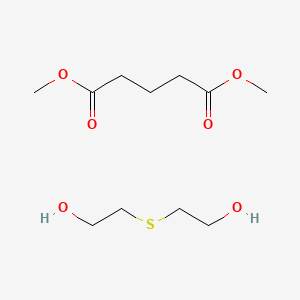
![1-Ethynyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14496409.png)
